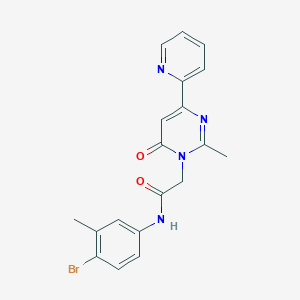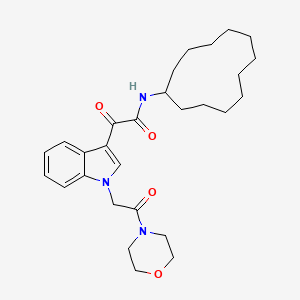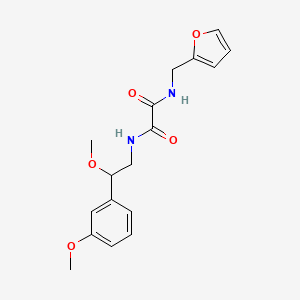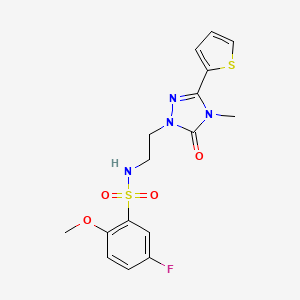
N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research has shown that derivatives incorporating the pyrimidine and pyridine ring structures, similar to the compound , possess significant antimicrobial and antituberculosis activities. A study by Soni and Patel (2017) synthesized a series of compounds related to the given chemical structure, demonstrating good antibacterial, antifungal, and antituberculosis activity. These compounds were evaluated against various microbial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis H37RV, with promising results (Soni & Patel, 2017).
Anticancer Activity
Another significant application of N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide derivatives is in the development of anticancer agents. Research conducted by Su et al. (1986) on analogs related to this compound has demonstrated significant in vitro and in vivo anticancer activity. These findings suggest the potential of these compounds in the development of new therapeutic strategies for cancer treatment (Su et al., 1986).
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
The compound and its derivatives have also been explored for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell proliferation. Gangjee et al. (2008) synthesized analogs displaying potent dual inhibition, suggesting their use in the development of treatments for diseases characterized by rapid cell proliferation, such as cancer (Gangjee et al., 2008).
Histone Deacetylase Inhibition for Anticancer Therapy
Derivatives of the compound have been identified as potent histone deacetylase inhibitors, a promising target for anticancer therapy. Zhou et al. (2008) discussed the synthesis and biological evaluation of a derivative with selective inhibition of HDACs 1-3 and 11, showing significant antitumor activity and entering clinical trials. This highlights the compound's potential in developing new anticancer drugs (Zhou et al., 2008).
Analgesic Activity without Ulcerogenic Effects
In addition to antimicrobial and anticancer activities, certain derivatives have shown promising analgesic activity without the common side effect of gastrointestinal ulcers. Chaudhary et al. (2012) synthesized novel pyrimidine derivatives that exhibited significant analgesic activity in in vivo models, positioning these compounds as potential candidates for pain management therapies without the risk of ulcer formation (Chaudhary et al., 2012).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-9-14(6-7-15(12)20)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBIZRKOVJIBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)


![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)


